molecular formula C10H22N2O2 B3252972 Tert-butyl 3-(ethylamino)propylcarbamate CAS No. 220645-42-1

Tert-butyl 3-(ethylamino)propylcarbamate

Cat. No.: B3252972
CAS No.: 220645-42-1
M. Wt: 202.29 g/mol
InChI Key: OMWYORSLYQMJGD-UHFFFAOYSA-N
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Description

Tert-butyl 3-(ethylamino)propylcarbamate is a chemical compound with the molecular formula C10H22N2O2 . It has a molecular weight of 202.29 .


Molecular Structure Analysis

The molecular structure of this compound consists of a carbamate group (OC(O)N) attached to a propyl chain with an ethylamino group at the third carbon . The tert-butyl group is attached to the carbamate group .


Physical and Chemical Properties Analysis

This compound has a boiling point of 297.348ºC at 760 mmHg and a density of 0.942 g/cm3 .

Scientific Research Applications

1. Precursor in Foldamer Study

Tert-butyl 3-(ethylamino)propylcarbamate has been identified as a precursor for studying a new class of foldamer based on aza/α-dipeptide oligomerization. This study elucidates the compound's extended conformation, stabilized by intermolecular hydrogen bonding, highlighting its significance in structural chemistry and foldamer research (Abbas et al., 2009).

2. Synthesis of Dinuclear Palladium Thiophenolate Complexes

In the realm of coordination chemistry, this compound derivatives have been utilized in the synthesis of dinuclear palladium thiophenolate complexes. These complexes exhibit intriguing properties and potential applications in catalysis and material science (Siedle et al., 2007).

3. Building Block in Synthetic Organic Chemistry

This compound serves as a versatile building block in synthetic organic chemistry. Its utilization includes nucleophilic substitutions and radical reactions, offering a broad spectrum of applications in synthesizing various organic molecules (Jasch et al., 2012).

4. Asymmetric Synthesis of Amines

This compound plays a pivotal role in the asymmetric synthesis of amines. This process involves the synthesis of tert-butanesulfinyl imines, which are highly versatile intermediates for creating a wide range of enantioenriched amines, crucial in pharmaceuticals and agrochemicals (Ellman et al., 2002).

5. Sensor Development

This compound has been used in the development of chemosensors, specifically as a part of a rhodamine-based compound that acts as a dual chemosensor for metal ions. This highlights its utility in analytical chemistry and environmental monitoring (Roy et al., 2019).

Properties

IUPAC Name

tert-butyl N-[3-(ethylamino)propyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O2/c1-5-11-7-6-8-12-9(13)14-10(2,3)4/h11H,5-8H2,1-4H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMWYORSLYQMJGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCCNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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